(5,6-Dimethylpyridin-2-yl)methanamine hydrochloride (5,6-Dimethylpyridin-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13719972
InChI: InChI=1S/C8H12N2.ClH/c1-6-3-4-8(5-9)10-7(6)2;/h3-4H,5,9H2,1-2H3;1H
SMILES: CC1=C(N=C(C=C1)CN)C.Cl
Molecular Formula: C8H13ClN2
Molecular Weight: 172.65 g/mol

(5,6-Dimethylpyridin-2-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13719972

Molecular Formula: C8H13ClN2

Molecular Weight: 172.65 g/mol

* For research use only. Not for human or veterinary use.

(5,6-Dimethylpyridin-2-yl)methanamine hydrochloride -

Specification

Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
IUPAC Name (5,6-dimethylpyridin-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C8H12N2.ClH/c1-6-3-4-8(5-9)10-7(6)2;/h3-4H,5,9H2,1-2H3;1H
Standard InChI Key XEPUYYVGPKEYQR-UHFFFAOYSA-N
SMILES CC1=C(N=C(C=C1)CN)C.Cl
Canonical SMILES CC1=C(N=C(C=C1)CN)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name is (5,6-dimethylpyridin-2-yl)methanamine hydrochloride, with the molecular formula C₈H₁₃ClN₂. Its structure consists of a pyridine core modified by two methyl groups at the 5- and 6-positions and a methanamine (-CH₂NH₂) group at the 2-position, protonated as a hydrochloride salt .

Key structural features:

  • Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.

  • Substituents:

    • Methyl (-CH₃) groups at positions 5 and 6.

    • Methanamine (-CH₂NH₃⁺Cl⁻) group at position 2.

Physicochemical Data

PropertyValue/DescriptionSource Citation
Molecular Weight172.65 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityHighly soluble in water
LogP (Partition Coefficient)1.58 (predicted)
TPSA (Topological Polar Surface Area)38.91 Ų

The hydrochloride salt form enhances aqueous solubility, making it suitable for biochemical assays . Computational models predict moderate lipophilicity (LogP = 1.58), suggesting balanced membrane permeability .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via reductive amination or nucleophilic substitution strategies. A patent (EP1358179B1) outlines a method for analogous pyridin-2-yl-methylamine derivatives:

  • Condensation: Reacting 2-carboxamide-5-methyl-6-chloropyridine with methylamine in ethanol/water under copper sulfate catalysis at 110°C for 24 hours .

  • Reduction: Treating intermediates with lithium aluminum hydride (LiAlH₄) to yield the primary amine .

  • Salt Formation: Protonation with hydrochloric acid to form the hydrochloride salt .

Reactivity Profile

  • Amine reactivity: The primary amine participates in acylation, alkylation, and Schiff base formation, enabling derivative synthesis .

  • Aromatic electrophilic substitution: The electron-rich pyridine ring may undergo halogenation or nitration, though steric hindrance from methyl groups limits reactivity at positions 5 and 6.

Applications in Pharmaceutical Research

Antibacterial and Antiviral Studies

The compound is a precursor in developing antibacterial agents, particularly against Mycobacterium tuberculosis. Hybrid derivatives combining its scaffold with isoniazid (a first-line antitubercular drug) show enhanced activity .

Fluorescent Probes

Its structural rigidity and amine functionality make it suitable for designing fluorescent probes in cellular imaging. Derivatives tagged with fluorophores exhibit pH-sensitive emission, useful in lysosomal tracking .

Pharmacokinetic Properties

  • Absorption: High gastrointestinal (GI) absorption predicted .

  • Blood-Brain Barrier (BBB) Permeability: Moderate permeability, suggesting potential CNS applications .

  • CYP450 Interactions: No significant inhibition of major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .

Hazard StatementPrecautionary Measures
H302: Harmful if swallowedP264: Wash hands after handling
H312: Harmful in contact with skinP280: Wear protective gloves
H332: Harmful if inhaledP271: Use in well-ventilated areas

Comparison with Analogous Compounds

Compound (CAS)StructureKey Differences
(3-Methylpyridin-2-yl)methanamine HCl (153936-25-5)Methyl at position 3Reduced steric hindrance; higher reactivity
5,6-Dichloroisoindoline HCl (15997-90-7)Chlorinated isoindoline coreEnhanced electrophilicity; different therapeutic targets

The 5,6-dimethyl substitution in (5,6-Dimethylpyridin-2-yl)methanamine hydrochloride provides steric stabilization, reducing metabolic degradation compared to unchlorinated analogs .

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